Ethyl 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Structural Characterization and Nomenclature
Ethyl 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a bicyclic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core fused with a cyclohexanecarboxamido substituent. Its systematic IUPAC name reflects the positions of functional groups: ethyl 2-(cyclohexanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate . The molecular formula is C₁₈H₂₅NO₃S , corresponding to a molecular weight of 335.46 g/mol .
Table 1: Key Structural and Nomenclature Data
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-(cyclohexanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| CAS Registry Number | 315712-38-0 |
| Molecular Formula | C₁₈H₂₅NO₃S |
| Molecular Weight | 335.46 g/mol |
| SMILES Notation | O=C(C1CCCCC1)NC2=C(C(OCC)=O)C(CCCC3)=C3S2 |
| InChI Key | QGMCMLUDWFKOLC-UHFFFAOYSA-N |
The compound’s structure comprises a tetrahydrobenzo[b]thiophene scaffold, where the benzene ring is partially saturated, and a cyclohexanecarboxamido group is attached at position 2. The ester functional group at position 3 enhances its reactivity in synthetic applications.
Historical Context of Tetrahydrobenzo[b]thiophene Derivatives in Heterocyclic Chemistry
Tetrahydrobenzo[b]thiophene derivatives have been pivotal in heterocyclic chemistry due to their structural versatility and bioactivity . The Gewald reaction, a multicomponent condensation involving ketones, α-cyanoesters, and sulfur, has been widely used since the 1960s to synthesize 2-aminothiophenes. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (a precursor to the title compound) is synthesized via this method.
Key Historical Developments:
- Anticancer Applications : Derivatives like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit inhibitory activity against cancer cell lines (e.g., HepG2 and MCF-7).
- Synthetic Innovations : Transition-metal-catalyzed reactions enable functionalization at C2 and C3 positions, expanding access to diverse analogs.
- Electrophilic Cyclization : Modern methods using dimethyl(thiodimethyl)sulfonium tetrafluoroborate allow efficient synthesis of substituted benzo[b]thiophenes.
The title compound’s cyclohexanecarboxamido group represents a strategic modification to enhance lipophilicity and target binding , aligning with trends in kinase inhibitor design. Its synthesis often involves coupling ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with cyclohexanecarbonyl chloride under mild conditions.
Properties
IUPAC Name |
ethyl 2-(cyclohexanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-2-22-18(21)15-13-10-6-7-11-14(13)23-17(15)19-16(20)12-8-4-3-5-9-12/h12H,2-11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMCMLUDWFKOLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antitumor properties, mechanisms of action, and other relevant biological effects.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[b]thiophene core, which is significant for its biological activities. The structural formula can be represented as follows:
Antitumor Activity
Recent studies have shown that derivatives of the benzo[b]thiophene scaffold exhibit significant antitumor activity. In one study, several compounds were evaluated for their cytotoxic effects against breast cancer cell lines (MCF-7). The results indicated that this compound displayed an IC50 value of approximately 23.2 μM, indicating potent activity against these cancer cells .
The compound's mechanism involves the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed that treatment with the compound led to significant increases in early and late apoptotic cell populations. Specifically:
- Early apoptosis: 8.73% (compared to control)
- Late apoptosis: 18.13% (compared to control)
Additionally, the compound induced G2/M and S-phase cell cycle arrest, suggesting that it interferes with cellular proliferation by disrupting normal cell cycle progression .
Comparative Biological Activity
The following table summarizes the IC50 values of various compounds related to this compound:
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | 23.2 | Antitumor (MCF-7) |
| Compound X | 49.9 | Moderate Antitumor |
| Compound Y | 95.9 | Low Antitumor Activity |
Other Biological Activities
In addition to its antitumor properties, derivatives of this compound have shown potential as acetylcholinesterase inhibitors and may possess antiviral activity against Hepatitis C Virus (HCV) replication . The broad spectrum of biological activities suggests that this compound could serve as a lead for further drug development.
Case Studies
- Breast Cancer Study : In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 cells while inducing apoptosis and necrosis .
- Toxicity Assessment : The compound was assessed for cytotoxicity against human monocytic cells with an observed IC50 of 6.2 μM, indicating selective toxicity towards cancerous cells while sparing normal cells .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C_{16}H_{23}N_{1}O_{3}S
- Molecular Weight : 315.4 g/mol
- IUPAC Name : Ethyl 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Pharmacological Applications
This compound has been studied for various pharmacological properties:
- Anticonvulsant Activity : Research indicates that derivatives of tetrahydrobenzo[b]thiophenes exhibit anticonvulsant properties. For example, a study utilizing maximal electroshock and pentylenetetrazole seizure models demonstrated that related compounds showed significant efficacy in reducing seizure activity .
- Antinociceptive Properties : The compound has been investigated for its potential pain-relieving effects. In preclinical models of pain, it exhibited notable antinociceptive activity, suggesting possible applications in pain management therapies .
- Neuropharmacological Effects : The interaction of this compound with serotonergic receptors has been explored, particularly in relation to dopamine regulation in the brain. This could have implications for treating disorders such as depression and schizophrenia .
Study on Anticonvulsant Activity
A comprehensive study evaluated the anticonvulsant effects of various tetrahydrobenzo[b]thiophene derivatives. The researchers found that specific structural modifications enhanced the anticonvulsant potency significantly. This compound was among the compounds tested and showed promising results in reducing seizure frequency in animal models .
Pain Management Research
Another significant study focused on the analgesic properties of this compound. In formalin-induced pain models in rodents, it was shown to reduce pain responses effectively. The mechanism was hypothesized to involve modulation of neurotransmitter systems related to pain perception .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Ethyl 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
- Methodology : The compound is typically synthesized via condensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with cyclohexanecarboxylic acid derivatives. For example, refluxing the amine precursor with cyclohexanecarbonyl chloride in dry toluene under nitrogen yields the target compound. Purification involves recrystallization from ethanol or column chromatography .
- Key Parameters : Reaction temperature (e.g., 70–112°C), solvent choice (ethanol, toluene), and molar ratios (1:1.5 amine:acylating agent) are critical for optimal yield .
Q. How is the compound characterized post-synthesis?
- Techniques :
- NMR Spectroscopy : H and C NMR in CDCl₃ or DMSO-d₆ to confirm substituent integration and cyclohexane/thiophene ring connectivity .
- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3300–3400 cm⁻¹ (N-H stretch) validate amide bond formation .
- Mass Spectrometry : LC-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 365 for C₁₉H₂₄N₂O₃S) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s anticancer activity?
- In Vitro Assays :
- Use MTT or SRB assays against cancer cell lines (e.g., HCT-116 colon or MCF-7 breast cancer cells) at concentrations of 1–100 μM. Include positive controls like doxorubicin .
- Apoptosis induction can be confirmed via flow cytometry (Annexin V/PI staining) .
Q. How can contradictions in cytotoxicity data across studies be resolved?
- Approach :
- Compare solvent systems (DMSO vs. ethanol) and cell line genetic backgrounds.
- Validate purity via HPLC (>98%) to rule out impurities affecting activity .
- Perform dose-response curves (IC₅₀ calculations) to ensure reproducibility .
Q. What is the mechanism of action of this compound as an NMDAR (N-methyl-D-aspartate receptor) modulator?
- Findings : Derivatives like EU1794-4 act as negative allosteric modulators (NAMs), reducing single-channel conductance by 40–60% and Ca²⁺ permeability. This is confirmed via patch-clamp electrophysiology in HEK293 cells expressing GluN1/GluN2 subunits .
- Structural Insight : The iminothiazolidinone ring and tetrahydrobenzo[b]thiophene core are critical for binding to the NMDAR’s amino-terminal domain .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Strategies :
- Substituent Variation : Introduce methyl or allyl groups at the 6-position of the tetrahydrobenzo[b]thiophene ring to enhance NMDAR subtype selectivity (e.g., EU1794-2 vs. EU1794-19) .
- Heterocycle Fusion : Condensation with pyrazole or thiazole moieties improves anticancer potency by increasing lipophilicity and target engagement .
Q. What are the challenges in synthesizing heterocyclic derivatives, and how are they addressed?
- Challenges : Low yields in cyclocondensation reactions due to steric hindrance from the tetrahydrobenzo[b]thiophene scaffold.
- Solutions :
- Use high-boiling solvents (HMPA at 150°C) or microwave-assisted synthesis to accelerate reaction kinetics .
- Employ polyphosphoric acid (PPA) as a catalyst for dehydrative cyclization .
Q. How can oxidation-aromatization of the tetrahydrobenzo[b]thiophene core be optimized?
- Protocol : Treat the Gewald product (from cyclohexanone, cyanoacetate, and sulfur) with dimethyl sulfoxide (DMSO) and catalytic p-toluenesulfonic acid (p-TsOH) at 120°C for 6 hours. This converts the tetrahydro ring to a fully aromatic benzo[b]thiophene system with >90% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
